molecular formula C14H9F6N B13637942 2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine

2',3-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-amine

Cat. No.: B13637942
M. Wt: 305.22 g/mol
InChI Key: ZEOQJPCQMWEDRP-UHFFFAOYSA-N
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Description

2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C14H10F6N2. It is a derivative of biphenyl, where two trifluoromethyl groups are attached to the biphenyl structure. This compound is known for its unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the choice of solvents, reaction temperatures, and purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups like halogens or alkyl groups .

Scientific Research Applications

2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and other biomolecules. This interaction can modulate the activity of enzymes, receptors, and other molecular pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,2’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
  • 3,3’-Bis(trifluoromethyl)-[1,1’-biphenyl]-4,4’-diamine
  • 2,2’-Bis(trifluoromethyl)-1,3-dioxolane

Uniqueness

2’,3-Bis(trifluoromethyl)-[1,1’-biphenyl]-4-amine is unique due to the specific positioning of the trifluoromethyl groups, which significantly influence its chemical reactivity and physical properties. This makes it distinct from other similar compounds and valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H9F6N

Molecular Weight

305.22 g/mol

IUPAC Name

2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C14H9F6N/c15-13(16,17)10-4-2-1-3-9(10)8-5-6-12(21)11(7-8)14(18,19)20/h1-7H,21H2

InChI Key

ZEOQJPCQMWEDRP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C=C2)N)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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